N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide
Description
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide is a small-molecule compound characterized by an indazole core substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide nitrogen is further linked to a 3,4-difluorophenyl moiety. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly in the design of kinase inhibitors or receptor modulators. Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electronegativity and metabolic stability, while the indazole core provides a rigid scaffold for target binding .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHBHVKAWMFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID25399762-Compound-Table1-C18” involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry might be used for quality control .
Chemical Reactions Analysis
Types of Reactions
“PMID25399762-Compound-Table1-C18” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could result in the formation of new functionalized derivatives of the compound .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide exhibits significant anticancer properties. It has been studied as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases and cancer. The compound demonstrated an IC50 value of 1.59 nM against human MAO-B, indicating high potency and selectivity compared to MAO-A (>6000-fold) . This selectivity is crucial for minimizing side effects when targeting these enzymes in therapeutic settings.
Mechanism of Action
Computational docking studies have provided insights into how this compound interacts with the MAO-B enzyme binding site. The small molecular size combined with its structural characteristics allows for effective binding, leading to its inhibitory effects on cancer cell proliferation .
Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), this compound was tested against various human tumor cell lines. The compound exhibited a mean growth inhibition (GI50) value of 15.72 μM, demonstrating its potential as an anticancer agent . These findings suggest that further development could lead to new therapeutic options for cancer treatment.
Study 2: Neuroprotective Effects
Another significant application of this compound is in neuroprotection. It has been shown to possess dual inhibitory activity against both MAO-A and MAO-B enzymes, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease . The ability to selectively inhibit these enzymes can help in managing symptoms associated with these conditions while reducing the risk of adverse effects.
Industrial Applications
In addition to its biological significance, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating advanced drug formulations and agrochemicals .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemistry | Building block for synthesis; reagent in organic reactions |
| Biology | Anticancer activity; selective MAO-B inhibitor |
| Medicine | Potential treatment for cancer and neurodegenerative diseases |
| Industry | Intermediate in pharmaceutical production; material development |
Mechanism of Action
The compound exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Indazole vs. Pyrazole Derivatives
- Target Compound: The indazole core offers a bicyclic structure with enhanced planarity compared to monocyclic pyrazoles. This rigidity may improve binding affinity to flat binding pockets (e.g., ATP-binding sites in kinases).
- Pyrazole Analogs: Compounds like 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a dihydropyrazole scaffold, which introduces conformational flexibility.
Isobenzofuran Derivatives
- 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () replaces the indazole core with an isobenzofuran ring.
Substituent Effects
Fluorophenyl Groups
- Target Compound : The 3,4-difluorophenyl group provides strong electron-withdrawing effects, stabilizing the aromatic ring and influencing π-π stacking interactions.
- Monofluorophenyl Analogs: The 4-fluorophenyl substituent in lacks the ortho-fluorine, reducing steric hindrance and possibly altering binding orientation .
- Chlorophenyl and Bromophenyl Analogs : Compounds like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () exhibit heavier halogens, which increase lipophilicity (higher logP) but may introduce toxicity risks compared to fluorine .
Functional Group Modifications
- Carboxamide vs. Carbonitrile: The 1,3-dihydroisobenzofuran-5-carbonitrile derivative () replaces the carboxamide with a cyano group (-CN), reducing hydrogen-bond donor capacity but enhancing metabolic stability .
- Sulfanyl and Trifluoromethyl Groups: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () introduces a sulfanyl (-S-) linkage and trifluoromethyl (-CF₃) group.
Pharmacokinetic and Physicochemical Properties
Pharmacopeial and Formulation Considerations
- The Pharmacopeial Forum () highlights dissolution testing requirements for fluorophenyl derivatives, suggesting that analogs like the target compound may require specific formulation strategies to address solubility limitations imposed by fluorine substituents .
- Pyrazole derivatives () with halogenated aryl groups often exhibit higher crystallinity, necessitating micronization or co-solvents for bioavailability enhancement, a challenge less pronounced in indazole-based compounds due to their inherent planarity .
Biological Activity
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, particularly focusing on its inhibitory effects on monoamine oxidase B (MAO-B), structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of indazole derivatives. The presence of the difluorophenyl group and the carboxamide moiety significantly influences its biological activity. The compound's structure can be represented as follows:
Inhibition of Monoamine Oxidase B
One of the primary biological activities of this compound is its potent inhibition of MAO-B. This enzyme is involved in the catabolism of neurotransmitters such as dopamine, and its inhibition is beneficial in treating neurodegenerative diseases like Parkinson's disease.
Key Findings:
- The compound exhibits an IC50 value of 1.59 nM against human MAO-B, indicating high potency compared to other derivatives .
- In rat models, the IC50 value is recorded at 8.89 nM , demonstrating consistent inhibitory activity across species .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications in the indazole and phenyl groups can significantly affect the inhibitory potency and selectivity towards MAO-B.
| Compound | IC50 (hMAO-B) | IC50 (rMAO-B) | Selectivity Index |
|---|---|---|---|
| This compound | 1.59 nM | 8.89 nM | High |
| N-(3-chloro-4-fluorophenyl)-2-methylindazole-5-carboxamide | 8.08 nM | 0.56 µM | Moderate |
| Parent compound (N-unsubstituted) | 0.586 nM | - | - |
These results suggest that the introduction of fluorine atoms enhances the binding affinity for MAO-B due to increased electron-withdrawing effects, which stabilize interactions with the enzyme .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Predicted to cross the blood-brain barrier (BBB) effectively.
- Exhibits appropriate drug-like properties necessary for central nervous system (CNS) activity .
Case Studies and Applications
Recent studies have explored the therapeutic potential of this compound in various neurological models:
- Parkinson's Disease Models : In preclinical studies, this compound demonstrated neuroprotective effects by inhibiting MAO-B activity, leading to increased levels of dopamine in neuronal tissues.
- Cancer Research : The compound's ability to inhibit MAO-B also suggests potential applications in oncology, where modulation of neurotransmitter levels can influence tumor growth dynamics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide, and how can reaction conditions be standardized?
- Methodology : Begin with a coupling reaction between 1-methylindazole-5-carboxylic acid and 3,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimize solvent (e.g., DMF or DCM), temperature (room temperature to 60°C), and stoichiometry (1:1.2 molar ratio) to maximize yield. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
- Data Standardization : Use TLC to monitor reaction progress and NMR (¹H/¹³C) to verify structural integrity. Compare melting points and spectroscopic data with literature for analogous carboxamides .
Q. How can the structural elucidation of this compound be performed to resolve ambiguities in substituent positioning?
- Techniques :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water) and solve the structure using SHELX . Refinement with SHELXL ensures accuracy in fluorine and methyl group positioning.
- 2D NMR : Employ NOESY or HSQC to confirm spatial proximity of the difluorophenyl and methylindazole moieties .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Screening : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. Assess cytotoxicity via MTT assays in cancer cell lines (IC₅₀ determination). Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures .
- Limitations : Address low aqueous solubility by using co-solvents (e.g., cyclodextrins) or derivatization (e.g., prodrug strategies) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported binding affinities for this compound?
- Approach : Perform co-crystallization with target proteins (e.g., kinases) to obtain ligand-protein complexes. Refine structures using SHELX and analyze binding modes (hydrogen bonds, hydrophobic interactions) with WinGX . Compare with docking simulations (AutoDock Vina) to reconcile discrepancies between computational and experimental Ki values .
- Case Study : If affinity varies across isoforms (e.g., EGFR T790M vs. wild-type), use crystallography to identify steric clashes caused by the 3,4-difluorophenyl group .
Q. What strategies mitigate batch-to-batch variability in biological activity due to polymorphism?
- Polymorph Screening : Conduct high-throughput crystallization trials (96-well plates) with varied solvents. Characterize polymorphs via PXRD and DSC. Correlate forms with solubility and dissolution rates .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) to identify hygroscopic or degradation-prone forms. Opt for the most thermodynamically stable polymorph for assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- SAR Framework :
| Modification | Impact | Method |
|---|---|---|
| Fluorine substitution (e.g., 2,5-difluoro vs. 3,4-difluoro) | Alters electron-withdrawing effects and meta/para interactions | Suzuki coupling |
| Indazole N-methylation | Enhances metabolic stability | Comparative CYP450 assays |
- Validation : Test analogs in kinase profiling assays and use molecular dynamics to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
